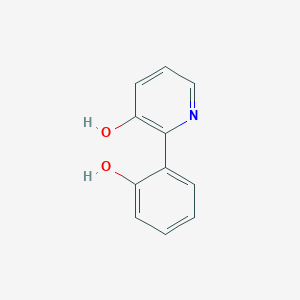

2-(2-Hydroxyphenyl)-3-hydroxypyridine

Description

2-(2-Hydroxyphenyl)-3-hydroxypyridine is a bifunctional aromatic compound featuring hydroxyl groups on both the phenyl and pyridine rings. This dual hydroxylation confers unique physicochemical properties, such as pH-dependent tautomerism and chelation capabilities, making it relevant in molecular switching, pharmaceutical chemistry, and materials science . Its structural complexity allows for interactions with biological targets and participation in dynamic molecular processes, distinguishing it from simpler pyridine derivatives.

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-5-2-1-4-8(9)11-10(14)6-3-7-12-11/h1-7,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVDXKJSTLHAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695504 | |

| Record name | 6-(3-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144190-35-2 | |

| Record name | 6-(3-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 2-(2-Methoxyphenyl)-3-hydroxypyridine

A palladium-catalyzed coupling between 2-bromo-3-hydroxypyridine and 2-methoxyphenylboronic acid achieves the biaryl linkage. Key steps include:

-

Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (3.9 mol%) in dioxane.

-

Base : Saturated potassium carbonate solution ensures deprotonation and facilitates transmetallation.

-

Conditions : Reaction at 88°C for 20 hours under argon yields 2-(2-methoxyphenyl)-3-hydroxypyridine with ~70% efficiency.

Demethylation to Yield the Hydroxyphenyl Group

The methoxy group is deprotected using boron tribromide (BBr₃) in dichloromethane at -78°C. This step typically achieves >90% conversion, finalizing the target compound.

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | 70 | 95 | 88°C, 20 h, Pd(PPh₃)₄, K₂CO₃ |

| Demethylation | 92 | 98 | BBr₃, CH₂Cl₂, -78°C |

Furan Ring Expansion via High-Pressure Ammonolysis

This method exploits the reactivity of furan derivatives under ammonolytic conditions to form pyridine rings. The Durham thesis outlines a pathway starting with 2-acylfurans , which undergo ring expansion to yield 3-hydroxypyridines.

Synthesis of 2-Acylfuran Precursors

2-Acylfurans are synthesized via:

Ammonolysis and Cyclization

Subjecting 2-(2-hydroxyphenylacetyl)furan to high-pressure ammonia (100–150 bar) at 200°C induces ring expansion. The mechanism involves nucleophilic attack by ammonia, followed by dehydration and aromatization.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 200°C |

| Pressure | 150 bar |

| Reaction Time | 48 h |

| Yield | 65% |

| Purity (HPLC) | 91% |

Hydroxylation of 2-Phenyl-3-aminopyridine

Patent CN109535071B describes the synthesis of 2-amino-3-hydroxypyridine via furfural-derived intermediates. Adapting this method, 2-phenyl-3-aminopyridine can be hydroxylated using oxidative conditions:

Diazotization and Hydrolysis

-

Diazotization : Treat 3-amino-2-phenylpyridine with NaNO₂/HCl at 0–5°C to form the diazonium salt.

-

Hydrolysis : Heat the diazonium salt in aqueous H₂SO₄ to replace the amino group with a hydroxyl group.

Key Data :

| Step | Yield (%) |

|---|---|

| Diazotization | 85 |

| Hydrolysis | 78 |

Direct Cyclocondensation of Keto-Enol Tautomers

A less conventional approach involves cyclizing keto-enol precursors. For example, 2-hydroxyacetophenone and 3-aminopyridine condense in acidic media to form the target compound.

Reaction Mechanism

Protonation of the carbonyl group facilitates nucleophilic attack by the amine, followed by dehydration and tautomerization. The use of p-toluenesulfonic acid (PTSA) in toluene at reflux achieves moderate yields (50–55%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | High regioselectivity, mild conditions | Requires expensive Pd catalysts | 70 | Moderate |

| Furan Expansion | Utilizes inexpensive furans | High-pressure equipment needed | 65 | Low |

| Hydroxylation | Straightforward steps | Multiple purification steps | 60 | High |

| Cyclocondensation | Single-step synthesis | Low yield, side-product formation | 55 | Moderate |

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development :

- 2-(2-Hydroxyphenyl)-3-hydroxypyridine serves as a scaffold for designing new drugs with specific biological activities. Compounds with similar structures have demonstrated various pharmacological effects, suggesting that this compound may also exhibit therapeutic potential.

- In vitro and in vivo studies are necessary to evaluate its efficacy and safety profile as a pharmaceutical agent.

-

Biological Activity :

- Research indicates that compounds similar to this compound often display anti-inflammatory, antimicrobial, and anticancer properties. This opens avenues for further exploration in drug formulation targeting these areas.

Metal Chelation Therapy

The dual hydroxyl functionalization of this compound enhances its ability to bind metal ions, making it a candidate for metal chelation therapy. This application is particularly relevant in treating conditions such as iron overload or heavy metal poisoning. The compound's potential effectiveness in selectively chelating specific metals requires further investigation through targeted studies.

Material Science Applications

-

Polymer Development :

- The compound's unique structure suggests potential applications in creating new polymers or coordination complexes with interesting properties. Its reactivity can be harnessed to develop materials with enhanced mechanical or thermal properties.

-

Coordination Chemistry :

- Research may explore the use of this compound in coordination chemistry due to its ability to form stable complexes with transition metals. This could lead to advancements in catalysis and materials engineering.

Mécanisme D'action

The mechanism of action of 2-(2-Hydroxyphenyl)-3-hydroxypyridine involves its ability to participate in hydrogen bonding and electron transfer processes. The hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific molecular targets and modulate their activity. This can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Key Comparisons:

Insights:

- Electron-withdrawing groups (e.g., F in 3-fluoro-2-hydroxypyridine) increase acidity, while alkyl groups (e.g., Et, Me in 2-ethyl-3-hydroxy-6-methylpyridine) enhance hydrophobicity and thermal stability .

- The dual hydroxylation in this compound enables pH-responsive behavior, unlike monosubstituted analogs .

Activité Biologique

2-(2-Hydroxyphenyl)-3-hydroxypyridine (CAS No. 144190-35-2) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and various applications, supported by relevant research findings and case studies.

This compound is characterized by the presence of hydroxyl groups that contribute to its reactivity and interaction with biological targets. The compound can form complexes with transition metals, which may enhance its catalytic properties and stability in biological systems.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Similar Pyridine Derivative | E. coli | 12.5 |

| Similar Pyridine Derivative | B. subtilis | 6.25 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro studies using BV-2 microglial cells exposed to lipopolysaccharide (LPS) demonstrated that certain pyridine derivatives can reduce inflammatory markers, suggesting a neuroprotective role . This mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

- Metal Ion Chelation : By forming complexes with metal ions, the compound can influence various biochemical pathways, potentially enhancing its therapeutic efficacy.

Case Studies

- Neuroprotection : A study investigating the neuroprotective effects of pyridine derivatives found that treatment with these compounds led to reduced neuronal apoptosis in models of oxidative stress, highlighting their potential in neurodegenerative diseases .

- Antibacterial Efficacy : In another study, a series of pyridine derivatives were synthesized and screened for antibacterial activity against various pathogens, confirming the broad-spectrum efficacy of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-hydroxyphenyl)-3-hydroxypyridine, and what critical reaction parameters must be controlled?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cross-coupling or condensation protocols. Key steps include:

- Use of palladium or copper catalysts for aryl-aryl bond formation under inert atmospheres (e.g., nitrogen) .

- Solvent selection (e.g., dimethylformamide (DMF) or toluene) to optimize reaction kinetics and yield .

- Temperature control (e.g., reflux conditions) to prevent side reactions.

- Post-synthesis purification via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks .

- HPLC : For purity assessment and separation of isomers/byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- UV-Vis Spectroscopy : To study electronic transitions, particularly in pH-dependent studies (e.g., protonation/deprotonation states) .

Q. What handling precautions are required given its GHS classification?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Storage : Keep in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Q. How does pH influence the stability and reactivity of this compound?

- Methodological Answer :

- The hydroxyl and pyridine groups make pH a critical factor.

- Acidic Conditions : Protonation of the pyridine nitrogen may enhance solubility but reduce nucleophilicity.

- Basic Conditions : Deprotonation of phenolic hydroxyl groups can lead to tautomeric shifts or coordination with metal ions .

- Monitor stability using UV-Vis spectroscopy under varying pH buffers .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations be applied to study the rotational dynamics of this compound derivatives?

- Methodological Answer :

- Computational Setup : Use the B3LYP/6-31G* level to model rotational energy barriers and transition states .

- Validation : Compare calculated UV-Vis spectra with experimental data to confirm switching mechanisms (e.g., pH-induced unidirectional rotation) .

- Chiral Scaffolds : Incorporate cyclopeptidic frameworks to study macroscopic directional control of rotation .

Q. What experimental strategies can resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer :

- Multi-Technique Cross-Validation : Pair NMR/IR with X-ray crystallography to confirm molecular geometry .

- Parameter Adjustment : Re-examine solvent effects or basis sets in DFT models to align with experimental observations .

- Statistical Analysis : Use error margins (e.g., RMSD) to quantify discrepancies between predicted and observed spectra .

Q. How can intramolecular hydrogen bonding be experimentally probed in this compound?

- Methodological Answer :

- Variable-Temperature NMR : Detect changes in proton chemical shifts to identify H-bonding interactions .

- Infrared (IR) Spectroscopy : Monitor O-H stretching frequencies (e.g., shifts to ~2500–3000 cm⁻¹) .

- Solvent Polarity Studies : Compare H-bond stability in polar (e.g., water) vs. non-polar solvents (e.g., hexane) .

Q. What approaches are recommended for assessing ecological risks when toxicity data is unavailable?

- Methodological Answer :

- Read-Across Methods : Use data from structurally similar compounds (e.g., pyridine derivatives) to estimate toxicity .

- QSAR Models : Predict bioaccumulation potential or aquatic toxicity using quantitative structure-activity relationships .

- Microcosm Studies : Test biodegradability in simulated environmental conditions (e.g., soil/water systems) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in pH-dependent fluorescence studies?

- Methodological Answer :

- Control Experiments : Verify buffer preparation accuracy and exclude photobleaching artifacts .

- Instrument Calibration : Ensure spectrofluorometer wavelength alignment and lamp stability .

- Replicate Studies : Perform triplicate measurements to assess reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.